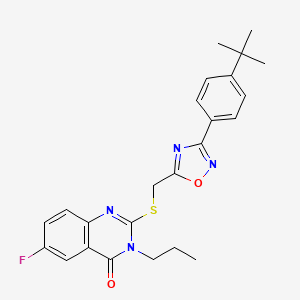

2-(((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Description

Its molecular formula is C₂₄H₂₅FN₄O₂S, and it features a quinazolinone core substituted with a fluorine atom at position 6, a propyl group at position 3, and a thioether-linked 1,2,4-oxadiazole moiety bearing a tert-butylphenyl group (Figure 1, SMILES: CCCn1c(SCc2nc(-c3ccc(C(C)(C)C)cc3)no2)nc2ccc(F)cc2c1=O) .

The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The addition of fluorine enhances metabolic stability and bioavailability, while the 1,2,4-oxadiazole group contributes to π-π stacking interactions and improved binding affinity in target proteins .

Properties

IUPAC Name |

2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2S/c1-5-12-29-22(30)18-13-17(25)10-11-19(18)26-23(29)32-14-20-27-21(28-31-20)15-6-8-16(9-7-15)24(2,3)4/h6-11,13H,5,12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVALTUKGQFNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

Structural Features

- Oxadiazole Ring : This five-membered ring containing two nitrogen atoms is known for its biological activity, particularly in antimicrobial and anticancer properties.

- Quinazolinone Moiety : This structure is often associated with various pharmacological activities, including anti-inflammatory and antitumor effects.

- tert-butyl Group : Enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and quinazolinone rings exhibit significant antimicrobial properties. For instance, a related study showed that phenylthiazoles with a tert-butyl side chain displayed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL .

Anticancer Activity

The quinazolinone scaffold is recognized for its anticancer potential. Research indicates that derivatives of quinazolinones can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators.

- Inhibition of Cell Wall Synthesis : The oxadiazole component may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Apoptosis Induction : Quinazolinone derivatives can activate apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Antibacterial Efficacy

A study focused on the synthesis and evaluation of a series of oxadiazole derivatives revealed that compounds similar to the target compound exhibited rapid bactericidal activity against MRSA strains. The most effective compounds showed an ability to disrupt biofilm formation, which is crucial for treating chronic infections .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Disruption |

|---|---|---|---|

| A | 4 | 8 | Yes |

| B | 2 | 4 | Yes |

| C | 8 | 16 | No |

Study 2: Anticancer Activity

In another investigation, derivatives of quinazolinones were tested against various cancer cell lines. The results indicated that certain modifications to the quinazolinone structure enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | MCF-7 | 10 |

| E | HeLa | 15 |

| F | A549 | 20 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest a favorable half-life and distribution profile, indicating potential for once-daily dosing regimens in clinical settings.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (h) | 9.03 |

| Clearance (L/hr) | 1.26 |

| Volume of Distribution (L) | 16.36 |

Toxicity Profile

While initial studies indicate promising biological activity, further toxicological assessments are necessary to evaluate safety profiles before clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects and computational predictions:

Table 1: Comparison with Structural Analogs

Key Observations:

Substituent Effects :

- The tert-butylphenyl-oxadiazole group in the target compound likely enhances hydrophobic interactions in biological targets compared to simpler oxadiazole derivatives. This is consistent with studies showing bulky aromatic groups improving selectivity in kinase inhibitors .

- The 6-fluoro substituent aligns with trends in fluorinated pharmaceuticals, where fluorine reduces metabolic degradation without significantly altering steric bulk .

Molecular Weight and Complexity :

- The compound’s high molecular weight (452.5 g/mol) may limit blood-brain barrier permeability, making it more suitable for peripheral targets compared to lighter analogs like 6-fluoro-3-methylquinazolin-4(3H)-one (205.2 g/mol) .

Computational Predictions :

- Density-functional theory (DFT) methods, such as those described by Becke (1993), could predict thermochemical stability and electronic properties. For example, exact-exchange terms in DFT may clarify the oxadiazole moiety’s electron-withdrawing effects .

- Crystallographic tools like SHELX (Sheldrick, 2008) are critical for resolving its 3D structure, which is essential for structure-activity relationship (SAR) studies .

Q & A

Q. Optimization strategies :

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

- Catalytic systems : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity .

Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.35 ppm (t-Bu group), δ 4.25 ppm (propyl chain), and δ 8.10 ppm (fluoroquinazolinone aromatic protons) confirm structural motifs .

- ¹³C NMR : Signals near δ 165 ppm (oxadiazole C=N) and δ 160 ppm (quinazolinone carbonyl) validate cyclization .

- Infrared Spectroscopy (IR) : Stretching bands at 1670 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-F) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula confirmation .

How does the compound’s solubility profile influence formulation for biological testing?

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10 Water <0.1 - Formulation : Use DMSO for stock solutions (≤10% v/v in assays) to avoid cytotoxicity. For in vivo studies, employ cyclodextrin-based solubilization .

Advanced Research Questions

How can computational modeling predict the compound’s reactivity and binding interactions?

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring shows high electrophilicity (LUMO = -1.8 eV), making it reactive toward nucleophilic amino acids in target proteins .

- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR), identifying hydrogen bonds between the fluoroquinazolinone moiety and Thr766/Thr830 residues .

How can structural analogs resolve contradictions in reported biological activities?

-

Comparative SAR analysis :

Analog Modification Biological Activity (IC₅₀) Source t-Bu → OMe EGFR inhibition: 120 nM Propyl → Ethyl Reduced solubility - Key insight : The t-Bu group enhances hydrophobic binding, while the propyl chain balances solubility and membrane permeability .

What experimental designs address variability in environmental fate studies?

- Split-plot designs :

- Main plots : Environmental compartments (soil, water).

- Subplots : pH (4–9), temperature (10–40°C).

- Metrics : Half-life (t₁/₂) ranges from 7 days (aqueous, pH 7) to 30 days (soil, 25°C) .

- Biotic transformation assays : Use microbial consortia to assess degradation pathways (e.g., oxidation of the propyl chain) .

How can contradictory enzymatic inhibition data be resolved methodologically?

- Standardization :

- Enzyme source : Use recombinant human kinases (vs. animal-derived) to eliminate species-specific variability .

- Assay conditions : Fixed ATP concentration (1 mM) and pre-incubation time (30 min) reduce false negatives .

- Data normalization : Express inhibition as % activity relative to positive controls (e.g., staurosporine for kinases) .

What strategies validate the compound’s stability under physiological conditions?

-

Forced degradation studies :

Condition Degradation Products (HPLC) Stability (% remaining) Acidic (pH 2) Oxadiazole hydrolysis 85% (24 hours) Oxidative (H₂O₂) Sulfoxide formation 70% (6 hours) - Stabilizers : Add antioxidants (0.1% BHT) to formulations to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.